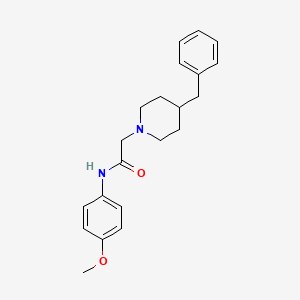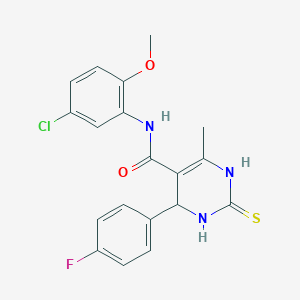
2-(4-benzyl-1-piperidinyl)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-(4-benzyl-1-piperidinyl)-N-(4-methoxyphenyl)acetamide, also known as N-(4-methoxyphenyl)-2-(4-phenylmethylpiperidin-1-yl)acetamide or MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in 2004 by a team of chemists led by Dr. David E. Nichols at Purdue University. MP-10 has gained attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of addiction and depression.
Mechanism of Action
MP-10 acts as a selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in the reward system of the brain, and is involved in addiction and depression. By blocking the reuptake of dopamine, MP-10 increases the amount of dopamine available in the brain, which can reduce the symptoms of addiction and depression.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibition, MP-10 has been shown to increase the levels of serotonin and norepinephrine in the brain. These neurotransmitters are also involved in the regulation of mood and behavior. MP-10 has also been shown to increase the release of dopamine in the nucleus accumbens, a region of the brain that is involved in reward and addiction.
Advantages and Limitations for Lab Experiments
One advantage of MP-10 is its selectivity for dopamine reuptake inhibition. This means that it has a lower risk of producing unwanted side effects compared to other drugs that affect multiple neurotransmitters. However, one limitation is that MP-10 has a relatively short half-life, meaning that it is quickly metabolized and eliminated from the body. This can make it difficult to maintain a consistent level of the drug in the body during experiments.
Future Directions
There are a number of potential future directions for research on MP-10. One area of interest is its potential use in the treatment of other types of addiction, such as opioid addiction. Another potential direction is the development of new compounds that are based on the structure of MP-10, but with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanisms of action of MP-10 and its effects on the brain and behavior.
Scientific Research Applications
MP-10 has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of addiction. Studies have shown that MP-10 can reduce cocaine self-administration in rats, suggesting that it may be effective in treating cocaine addiction in humans. Additionally, MP-10 has been shown to have antidepressant effects in animal models, indicating its potential as a treatment for depression.
properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-9-7-19(8-10-20)22-21(24)16-23-13-11-18(12-14-23)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAARUORLAAUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)acetamide | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5183759.png)
![(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5183766.png)
![3-chloro-4-ethoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5183767.png)
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5183768.png)
![5-({[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5183770.png)
![2-butyl-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5183786.png)


![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methyl-N-[4-(4-morpholinyl)butyl]propanamide](/img/structure/B5183842.png)
![diethyl 5-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5183849.png)
![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)